![molecular formula C14H22ClN5O2 B2992663 Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378507-19-6](/img/structure/B2992663.png)

Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

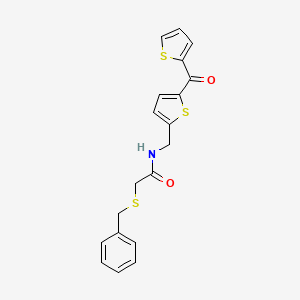

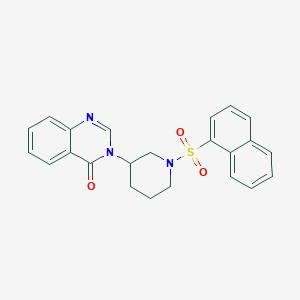

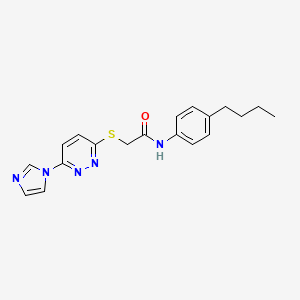

“Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms . The compound also has a tert-butyl group and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the formation of the carboxylate ester . The 1,3,5-triazine ring could be formed through reactions involving amines and carbon-nitrogen double bond forming reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,3,5-triazine rings, the tert-butyl group, and the carboxylate ester group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The 1,3,5-triazine ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Boronic Acid Derivatives

This compound is used in the synthesis of boronic acid derivatives, which are crucial in the development of various pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which is beneficial in the Suzuki coupling reactions commonly employed in the synthesis of these derivatives .

Antibacterial Applications

The chloro-triazinyl moiety of EN300-7447042 has been found to exhibit antibacterial properties. Research indicates that derivatives of this compound can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Compounds synthesized from EN300-7447042 have been evaluated for their antimicrobial activity. They have shown potential in combating various microbial infections, including those caused by fungi such as Candida albicans .

Catalysis in Organic Synthesis

The compound’s structure allows it to act as a catalyst in organic synthesis processes. It can facilitate reactions such as protodeboronation of pinacol boronic esters, which is a key step in the synthesis of many organic molecules .

Electronic Component Manufacturing

Although not directly related to the compound’s chemical properties, the identifier “EN300-7447042” is also associated with electronic components, specifically toroidal line chokes used in voltage transformers and power supplies. These components are essential in filtering symmetric interferences in electronic circuits .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-6-5-10(8-20)7-19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDLYOBBOCOZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)

![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)